Technetium tc 99m apcitide dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

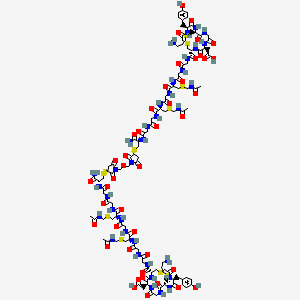

Technetium tc 99m apcitide dimer is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic imaging. It is a synthetic peptide that binds preferentially to glycoprotein GP IIb/IIIa receptors on the surface of activated platelets, making it useful for detecting and localizing acute deep vein thrombosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of technetium tc 99m apcitide dimer involves the radiolabeling of a synthetic peptide with technetium-99m. The process typically includes the following steps:

Reduction of Technetium-99m: Technetium-99m is reduced using a reducing agent such as stannous chloride.

Complex Formation: The reduced technetium-99m is then reacted with the synthetic peptide apcitide under controlled conditions to form the technetium tc 99m apcitide complex.

Industrial Production Methods

Industrial production of this compound involves the use of Good Manufacturing Practice (GMP) standards to ensure the quality and safety of the radiopharmaceutical. The process includes:

Preparation of Kits: Pre-formulated kits containing the synthetic peptide and reducing agents are prepared.

Radiolabeling: The kits are then radiolabeled with technetium-99m at the point of use, typically in a hospital or clinical setting.

Analyse Des Réactions Chimiques

Types of Reactions

Technetium tc 99m apcitide dimer undergoes various chemical reactions, including:

Complexation: Formation of the technetium-peptide complex.

Oxidation-Reduction: Involves the reduction of technetium-99m and subsequent oxidation states during complex formation.

Common Reagents and Conditions

Reducing Agents: Stannous chloride is commonly used to reduce technetium-99m.

Buffer Solutions: Phosphate buffer solutions are often used to maintain the pH during the reaction.

Major Products Formed

The primary product formed is the technetium tc 99m apcitide complex, which is used for diagnostic imaging .

Applications De Recherche Scientifique

Technetium tc 99m apcitide dimer has several scientific research applications, including:

Nuclear Medicine: Used for imaging and detecting acute deep vein thrombosis.

Cardiology: Helps in the visualization of thrombi in cardiovascular diseases.

Oncology: Investigated for its potential in imaging tumors with high platelet activity

Mécanisme D'action

Technetium tc 99m apcitide dimer exerts its effects by binding to glycoprotein GP IIb/IIIa receptors on activated platelets. This binding allows for the localization and imaging of thrombi using gamma cameras or single-photon emission computed tomography (SPECT). The molecular targets are the GP IIb/IIIa receptors, and the pathway involves the interaction of the radiolabeled peptide with these receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Technetium tc 99m succimer: Used for renal imaging.

Technetium tc 99m mebrofenin: Used for hepatobiliary imaging.

Technetium tc 99m pertechnetate: Used for thyroid imaging .

Uniqueness

Technetium tc 99m apcitide dimer is unique due to its specific binding to GP IIb/IIIa receptors, making it particularly useful for imaging thrombi. This specificity distinguishes it from other technetium-99m compounds that target different organs or tissues .

Propriétés

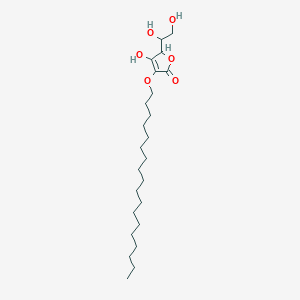

Formule moléculaire |

C112H162N36O43S10 |

|---|---|

Poids moléculaire |

3021.4 g/mol |

Nom IUPAC |

2-[(3R,6S,12R,15S)-3-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[(2R)-3-[(3S)-1-[[(3S)-3-[(2R)-2-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[(3R,6S,12R,15S)-12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid |

InChI |

InChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m0/s1 |

Clé InChI |

NQQYGNMPSAJCFD-XZZMYFQKSA-N |

SMILES isomérique |

CC(=O)NCSC[C@@H](C(=O)NCC(=O)N[C@@H](CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CS[C@H]1CC(=O)N(C1=O)COCN2C(=O)C[C@@H](C2=O)SC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)[C@@H]3CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@@H]5CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |

SMILES canonique |

CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10781161.png)

![2-ethoxy-6-hydroxyimino-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781162.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781177.png)

![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)

![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10781202.png)

![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)

![Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10781227.png)

![[(2,4-Diaminopyridino[2,3-d]pyrimidin-6-yl)methyl](3,4,5-trimethoxyphenyl)methylamine](/img/structure/B10781238.png)

![(E)-3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781243.png)